Thiazolo[4,5-c]pyridine-2-thiol
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Overview
Description
Thiazolo[4,5-c]pyridine-2-thiol is a heterocyclic compound that combines the structural motifs of thiazole and pyridine. This compound is of significant interest due to its potential biological and pharmacological activities. The fusion of thiazole and pyridine rings creates a unique scaffold that can be modified to produce a variety of derivatives with diverse properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazolo[4,5-c]pyridine-2-thiol typically involves the annulation of a thiazole ring to a pyridine ring. One common method involves the reaction of ortho-amino(diisopropyldithiocarbamato)pyridine with carboxylic acids and phosphorus oxychloride . This reaction proceeds under mild conditions and yields the desired this compound in reasonable yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
Thiazolo[4,5-c]pyridine-2-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiol group to a thioether.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Thiazolo[4,5-c]pyridine-2-thiol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of thiazolo[4,5-c]pyridine-2-thiol involves its interaction with various molecular targets and pathways. For instance, some derivatives have been found to inhibit phosphoinositide 3-kinase (PI3K) by forming strong interactions with the enzyme’s active site . This inhibition can lead to the modulation of signaling pathways involved in cell growth and survival, making these compounds potential candidates for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridine: This compound shares a similar fused ring structure but differs in the position of the sulfur atom.
Thiazolo[5,4-d]pyrimidine: Another related compound with a different arrangement of the nitrogen and sulfur atoms within the fused ring system.
Uniqueness
Thiazolo[4,5-c]pyridine-2-thiol is unique due to its specific ring fusion and the presence of a thiol group, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical modifications makes it a versatile scaffold for the development of new compounds with potential therapeutic applications .
Properties
IUPAC Name |
3H-[1,3]thiazolo[4,5-c]pyridine-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2S2/c9-6-8-4-3-7-2-1-5(4)10-6/h1-3H,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWMAXWYCUREYBE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1SC(=S)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80570236 |
Source
|
Record name | [1,3]Thiazolo[4,5-c]pyridine-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80570236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65128-66-7 |
Source
|
Record name | [1,3]Thiazolo[4,5-c]pyridine-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80570236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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